4-Amino-2,3-dichlorobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-dichlorobenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an amino group, two chlorine atoms, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dichlorobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to introduce a nitro group.
Halogenation: The nitrobenzene is then subjected to halogenation to introduce chlorine atoms at specific positions.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dichlorobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, it can participate in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron chloride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
4-Amino-2,3-dichlorobenzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dichlorobenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar in having an amino and sulfonic acid group but differs in the aromatic ring structure.
4-Aminodiphenylamine-2-sulfonic acid: Shares the amino and sulfonic acid groups but has a different substitution pattern.
Properties
CAS No. |
56978-58-6 |
---|---|
Molecular Formula |
C6H5Cl2NO3S |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
4-amino-2,3-dichlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) |
InChI Key |
KWTMDISVHPKVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.